2-Amino-2-(3-methoxyphenyl)ethanol
Overview
Description
2-Amino-2-(3-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H13NO2. It is a chiral molecule, often used in various chemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
2-Amino-2-(3-methoxyphenyl)ethanol is utilized in various scientific research fields:
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of ethanolamine, which is known to interact with various receptors and enzymes in the body . .
Mode of Action
As a derivative of ethanolamine, it may interact with its targets in a similar manner, potentially acting as a ligand for certain receptors or as a substrate or inhibitor for certain enzymes . The methoxyphenyl group could also influence the compound’s interactions with its targets.
Biochemical Pathways
Ethanolamine derivatives can be involved in a variety of biochemical pathways, including lipid metabolism and signal transduction . The methoxyphenyl group may alter the compound’s involvement in these pathways.
Action Environment
The action, efficacy, and stability of 2-Amino-2-(3-methoxyphenyl)ethanol could be influenced by various environmental factors . These could include the pH and composition of the local environment, the presence of other molecules that can interact with the compound, and the temperature. The compound’s storage conditions are also important for its stability, with recommendations to keep it in a dark place, sealed and dry, at 2-8°C .
Biochemical Analysis
Biochemical Properties
2-Amino-2-(3-methoxyphenyl)ethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for the metabolism of this compound, as it undergoes enzymatic conversion to its corresponding aldehyde. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various xenobiotics and endogenous compounds .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival. Furthermore, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain kinases, thereby modulating phosphorylation events that are crucial for signal transduction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and reduce oxidative stress in rodent models. At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the accumulation of reactive metabolites and the disruption of cellular homeostasis. Therefore, it is crucial to determine the optimal dosage range to minimize toxicity while maximizing therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by alcohol dehydrogenase and cytochrome P450 enzymes, leading to the formation of its corresponding aldehyde and other metabolites. These metabolic processes can influence the levels of various metabolites and affect metabolic flux. Additionally, the compound can interact with cofactors such as NAD+ and NADH, which play essential roles in redox reactions and energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-Nitro-2-(3-methoxyphenyl)ethanol using hydrogenation techniques. This process typically employs a palladium catalyst under hydrogen gas at elevated pressures and temperatures . Another method includes the reductive amination of 3-Methoxyphenylacetone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium cyanoborohydride.
Substitution Reagents: Acyl chlorides, isocyanates.
Major Products
Oxidation: Formation of 2-(3-Methoxyphenyl)acetaldehyde or 2-(3-Methoxyphenyl)acetone.
Reduction: Conversion of nitro precursors to this compound.
Substitution: Formation of amides, carbamates, and other derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylethanol: Lacks the methoxy group, resulting in different chemical and biological properties.
3-Methoxyphenethylamine: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
2-Amino-2-(4-methoxyphenyl)ethanol: Positional isomer with the methoxy group at the para position, leading to different steric and electronic effects.
Uniqueness
2-Amino-2-(3-methoxyphenyl)ethanol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-amino-2-(3-methoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHLSZOSVFWLMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623468 | |
Record name | 2-Amino-2-(3-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325153-00-2 | |
Record name | β-Amino-3-methoxybenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=325153-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2-(3-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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